Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride
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Overview
Description
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is a chemical compound with a complex molecular structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride typically involves multiple steps starting from commercially available reagents. One common synthetic route includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride is studied for its potential biological activity. It may be used in the development of new drugs or as a tool in biochemical assays.
Medicine: The compound has shown promise in medical research, particularly in the development of new therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride
8-methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride
Uniqueness: Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride stands out due to its unique structural features and potential applications. While similar compounds may share some similarities, the specific arrangement of atoms in this compound gives it distinct properties and reactivity.
Properties
IUPAC Name |
methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-11-7-10(8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQLWDYNTLHZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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